17-Hydroxyisolathyrol

Vue d'ensemble

Description

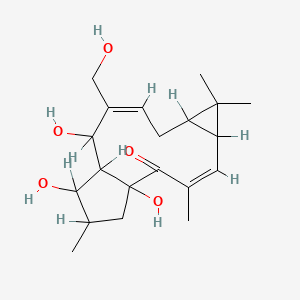

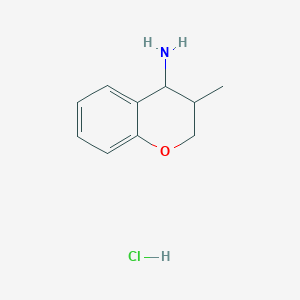

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris .

Molecular Structure Analysis

The molecular formula of 17-Hydroxyisolathyrol is C20H30O5 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

17-Hydroxyisolathyrol has a molecular weight of 350.45 . It is a solid compound and is soluble in DMSO at 90 mg/mL (ultrasonic) . It should be stored at 4°C, protected from light, dry, and sealed .Applications De Recherche Scientifique

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative . It’s widely used in research in the fields of pharmaceuticals, cosmetics, and health products . The compound has a molecular weight of 350.455 and a molecular formula of C20H30O5 .

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative that is widely used in research, particularly in the fields of pharmaceuticals, cosmetics, and health products . Here are some potential applications based on its properties:

-

Glycobiology Research : As mentioned by CD BioGlyco , 17-Hydroxyisolathyrol can help customers carry out research on glycobiology. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides that are widely distributed in nature.

-

Plant Research : 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative isolated from seeds of Euphorbia lathyris . Therefore, it could be used in plant research, particularly in studies related to the bioactive compounds produced by the Euphorbia species.

Remember, the use of 17-Hydroxyisolathyrol, like any other chemical compound, should be done under the guidance of a qualified professional, and appropriate safety measures should be taken .

-

Bioactive Compound Research : As a macrocyclic lathyrol derivative, 17-Hydroxyisolathyrol could be used in research related to bioactive compounds . This could involve studying its interactions with various biological targets, its potential therapeutic effects, and its pharmacokinetic properties.

-

Glycosylation Research : 17-Hydroxyisolathyrol could be used in research related to glycobiology, which is the study of the structure, biosynthesis, and biology of saccharides . This could involve studying how it interacts with various sugars and sugar-related molecules, and how these interactions affect its biological activity.

-

Terpenoids Research : As a diterpenoid, 17-Hydroxyisolathyrol could be used in research related to terpenoids . This could involve studying its biosynthesis, its chemical structure and properties, and its potential applications in various fields.

-

Plant Metabolism Research : Given that 17-Hydroxyisolathyrol is isolated from seeds of Euphorbia lathyris , it could be used in research related to plant metabolism. This could involve studying how it is synthesized in the plant, its role in the plant’s metabolism, and its potential effects on the plant’s growth and development.

-

Chemical Synthesis Research : 17-Hydroxyisolathyrol could be used in research related to chemical synthesis . This could involve studying how to synthesize it in the lab, how to modify its structure to create new compounds, and how these new compounds compare to the original in terms of their properties and activities.

Remember, the use of 17-Hydroxyisolathyrol, like any other chemical compound, should be done under the guidance of a qualified professional, and appropriate safety measures should be taken .

Safety And Hazards

Propriétés

IUPAC Name |

(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXYJTIBKZGIPR-YDYNUCMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2(C(C1O)C(/C(=C\CC3C(C3(C)C)/C=C(\C2=O)/C)/CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720944.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2720947.png)

![2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720948.png)

![2,4-dichloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2720952.png)

![6-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B2720953.png)

![4-methoxy-1-methyl-6-oxo-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2720954.png)

![2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2720957.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide](/img/structure/B2720961.png)